molecular formula C16H25NO3 B8172941 tert-Butyl 3-hydroxy-5-methylbenzyl(isopropyl)carbamate

tert-Butyl 3-hydroxy-5-methylbenzyl(isopropyl)carbamate

Cat. No.: B8172941
M. Wt: 279.37 g/mol
InChI Key: YBMASQLWPRMVFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-5-methylbenzyl(isopropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a hydroxy group, a methyl group, and an isopropyl group attached to a benzyl carbamate structure.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11(2)17(15(19)20-16(4,5)6)10-13-7-12(3)8-14(18)9-13/h7-9,11,18H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMASQLWPRMVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CN(C(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-5-methylbenzyl(isopropyl)carbamate typically involves the reaction of 3-hydroxy-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-5-methylbenzyl(isopropyl)carbamate primarily involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions to release the free amine. This process is facilitated by the electron-withdrawing nature of the tert-butyl group, which stabilizes the intermediate carbocation formed during the cleavage .

Comparison with Similar Compounds

Conclusion

tert-Butyl 3-hydroxy-5-methylbenzyl(isopropyl)carbamate is a valuable compound in organic synthesis, particularly as a protecting group for amines. Its unique structure and reactivity make it useful in various scientific research applications, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in synthetic and industrial processes.

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